Bienvenue dans la boutique en ligne BenchChem!

(S)-doxapram

TASK channel pharmacology enantiomer selectivity respiratory stimulant mechanism

Procure (S)-Doxapram exclusively for validated QC and research. This distomer is the primary source of racemic doxapram toxicity, making it an essential impurity reference standard for chiral purity testing (spec limit ≤5%). As a TASK channel-negative control, it is ideal for dissociating therapeutic from adverse mechanisms. Insist on certified enantiopurity for accurate quantification and regulatory compliance.

Molecular Formula C24H30N2O2
Molecular Weight 378.5 g/mol
CAS No. 179915-80-1
Cat. No. B574444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-doxapram
CAS179915-80-1
Molecular FormulaC24H30N2O2
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4
InChIInChI=1S/C24H30N2O2/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3/t22-/m1/s1
InChIKeyXFDJYSQDBULQSI-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Doxapram (CAS 179915-80-1) – Chiral Identity, Pharmacological Classification, and Procurement Relevance


(S)-Doxapram (CAS 179915-80-1) is the levorotatory (−)-enantiomer of the clinically used respiratory stimulant doxapram and is also designated GAL-053 [1]. Doxapram itself is a chiral pyrrolidinone derivative marketed as a racemic mixture for treating postoperative respiratory depression, acute respiratory failure, and apnea of prematurity [2]. The C-4 carbon of doxapram constitutes the single chiral center; the (+)-enantiomer (R-doxapram, GAL-054) is the pharmacologically active eutomer, while the (−)-enantiomer is (S)-doxapram (GAL-053), the distomer [3]. Unlike its antipode, (S)-doxapram is essentially devoid of respiratory stimulant activity and is instead associated with the adverse events that limit the clinical utility of racemic doxapram [1].

Why Racemic Doxapram or (R)-Doxapram Cannot Substitute for (S)-Doxapram in Chiral Purity Workflows and Safety Profiling


(S)-Doxapram occupies a unique position distinct from both racemic doxapram and (R)-doxapram: it is the enantiomer that concentrates the limiting toxicities of the racemate while contributing negligible therapeutic activity. In conscious rats, racemic doxapram at 40 mg/kg IV produced universal seizures and death, whereas the (+)-enantiomer (GAL-054) provided equivalent respiratory stimulation at half the dose with no mortality; the (−)-enantiomer (GAL-053, i.e., (S)-doxapram) replicated the seizure and mortality liability at 20 mg/kg even though it failed to increase minute ventilation [1]. At the molecular level, (S)-doxapram inhibits human TASK-1 and TASK-3 channels with EC₅₀ values two orders of magnitude weaker than (R)-doxapram (~336 and 286 µM vs. ~1.6 and 1.4 µM, respectively), confirming its near-complete inactivity at the primary pharmacological target [2]. Consequently, a procurement decision for (S)-doxapram cannot be satisfied by any racemic or (R)-enriched preparation; only the isolated (S)-enantiomer serves as a validated reference standard for enantiomeric purity testing, an impurity marker in quality control, or a tool compound for dissociating therapeutic efficacy from adverse event mechanisms.

Quantitative Differentiation of (S)-Doxapram Against (R)-Doxapram and Racemic Doxapram – Head-to-Head Evidence


TASK Channel Inhibition Potency: (S)-Doxapram Is ~200-Fold Weaker Than (R)-Doxapram at Human TASK-1 and TASK-3

In whole-cell patch-clamp recordings on tsA201 cells expressing cloned human TASK-1 or TASK-3 channels, the (R)-enantiomer GAL-054 inhibited TASK-1 with an EC₅₀ of ~1.6 µM and TASK-3 with an EC₅₀ of ~1.4 µM — approximately twice the potency of racemic doxapram on the same channels. In contrast, (S)-doxapram (GAL-053) exhibited EC₅₀ values of ~336 µM for TASK-1 and ~286 µM for TASK-3, representing a ~210-fold and ~204-fold loss of potency respectively versus the (R)-enantiomer [1]. At therapeutically relevant concentrations (1–10 µM), (S)-doxapram produced only 3–8% channel inhibition compared with 43–79% inhibition by (R)-doxapram [1].

TASK channel pharmacology enantiomer selectivity respiratory stimulant mechanism

In Vivo Respiratory Stimulation: (S)-Doxapram Fails to Increase Minute Ventilation Whereas (R)-Doxapram Is Efficacious

In anesthetized rats, intravenous administration of (R)-doxapram (GAL-054) produced dose-dependent increases in minute ventilation (Vmin) with an ED₅₀ of 1.8 mg/kg. Racemic doxapram required a substantially higher dose to achieve equivalent effect (ED₅₀ = 6.4 mg/kg). (S)-Doxapram (GAL-053) was essentially inactive across the tested dose range (1–30 mg/kg, IV), failing to produce any meaningful increase in Vmin [1]. In conscious rats, 10 mg/kg GAL-054 produced an increase in Vmin equivalent to that of 20 mg/kg racemic doxapram, while GAL-053 at the same dose (10 mg/kg) produced no significant ventilatory stimulation [1].

respiratory physiology in vivo pharmacology enantiomer efficacy

Adverse Event Segregation: Seizures, Dysrhythmias, and Mortality Are Concentrated in (S)-Doxapram

In conscious rats, racemic doxapram at 40 mg/kg IV caused seizures in 6/6 animals and death in all subjects. In contrast, (R)-doxapram (GAL-054) at its equipotent respiratory dose (20 mg/kg) produced no seizures and no mortality. Critically, (S)-doxapram (GAL-053) at 20 mg/kg IV — a dose that produced no respiratory stimulation — induced seizures in 2 of 6 rats and caused one death [1]. Dysrhythmias were observed with both racemic doxapram and (S)-doxapram (GAL-053), but not with (R)-doxapram (GAL-054) [1]. NCATS Inxight data further corroborate that minimal behavioral changes were observed in rats and monkeys receiving GAL-054, while the adverse events are restricted to GAL-053 [2].

drug safety adverse event profiling enantiomer toxicity

Enantiomeric Purity Specification: (S)-Doxapram as a Chiral Reference Standard for (R)-Doxapram Quality Control

The Galleon Pharmaceuticals patent (US 20130109689 A1) discloses a validated chiral resolution method wherein (S)-doxapram is isolated as a single enantiomer with an enantiomeric purity of 99.9% as confirmed by chiral chromatographic analysis (Peak 1 in FIG. 2) [1]. The patent teaches that (S)-doxapram can be selectively precipitated as an insoluble diastereomeric salt using L-dibenzoyltartaric acid (L-DBTA), while (R)-doxapram remains in solution, enabling the preparation of (S)-doxapram with >98% enantiomeric excess [1]. The specification further requires that pharmaceutical compositions of (+)-doxapram contain <5% of the (−)-enantiomer (i.e., ≤5% (S)-doxapram), with preferred embodiments specifying ≥99% enantiomeric purity of the (+)-enantiomer [1].

chiral chromatography enantiomeric purity reference standard

Validated Application Scenarios for (S)-Doxapram (CAS 179915-80-1) Based on Quantitative Differentiation Evidence


Chiral Purity Reference Standard for (R)-Doxapram Drug Substance and Finished Product Release Testing

(S)-Doxapram with certified enantiomeric purity (≥99.9% ee) serves as the reference standard in chiral HPLC methods used to quantify the (S)-enantiomer content in (R)-doxapram active pharmaceutical ingredient (API) and formulated drug product. The Galleon patent specification requiring ≤5% (S)-doxapram in (+)-doxapram pharmaceutical compositions [1] creates a direct procurement need for high-purity (S)-doxapram as the system suitability standard and impurity marker in quality control laboratories. Given that (S)-doxapram is ~210-fold less potent at the TASK-1 target but retains full seizure and dysrhythmia liability [2], accurate quantification of this enantiomeric impurity is critical for both regulatory compliance and patient safety.

Negative Control Compound for TASK-1/TASK-3 Channel Pharmacology Studies

In patch-clamp electrophysiology experiments investigating TASK channel modulation, (S)-doxapram provides the ideal negative control: it demonstrates essentially no inhibition of human TASK-1 or TASK-3 channels at concentrations up to 10 µM (3–8% inhibition) where (R)-doxapram achieves 43–79% inhibition [1]. This ~200-fold potency differential enables researchers to unambiguously attribute TASK channel-mediated effects to the active (R)-enantiomer and to validate that observed electrophysiological responses are not due to non-specific membrane effects of the doxapram chemotype.

Tool Compound for Dissociating Respiratory Benefit from Neurological and Cardiovascular Adverse Events

(S)-Doxapram (GAL-053) is uniquely suited for mechanistic studies aimed at understanding the molecular basis of doxapram-induced seizures, dysrhythmias, and mortality. In rats, (S)-doxapram at 20 mg/kg IV produces seizures and death without any respiratory stimulation, whereas (R)-doxapram (GAL-054) at 10–20 mg/kg produces robust respiratory stimulation without these adverse events [2]. This clean pharmacological dissociation enables laboratories to use (S)-doxapram as a probe to identify off-target receptors and ion channels that mediate the toxicities observed with racemic doxapram, without the confounding variable of concurrent respiratory stimulation.

Enantioselective Pharmacokinetic and Metabolic Stability Studies

Given that the enantiomers of doxapram were predicted to have identical oral bioavailability [3], yet exhibit profoundly different pharmacodynamic profiles, (S)-doxapram is essential for in vitro and in vivo studies examining whether enantioselective metabolism, protein binding, or tissue distribution contributes to the differential safety profile. Procurement of pure (S)-doxapram enables development of enantioselective bioanalytical methods (LC-MS/MS) to quantify individual enantiomer exposure in preclinical species and humans, a prerequisite for any regulatory filing of an (R)-doxapram enantiopure drug candidate.

Quote Request

Request a Quote for (S)-doxapram

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.